Diisopropylmethoxychlorosilane

描述

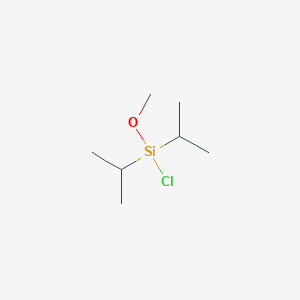

Diisopropylmethoxychlorosilane (hypothetical structure: (i-Pr)₂Si(OMe)Cl) is an organosilicon compound featuring two isopropyl groups, one methoxy group, and one chlorine atom bonded to a central silicon atom. Chlorosilanes are widely used as silylating agents in organic synthesis, surface modification, and polymer chemistry due to their reactivity with hydroxyl groups. The bulky isopropyl substituents likely confer steric hindrance, moderating reactivity compared to smaller alkyl groups, while the methoxy group may enhance hydrolytic stability relative to dichlorosilanes .

属性

分子式 |

C7H17ClOSi |

|---|---|

分子量 |

180.75 g/mol |

IUPAC 名称 |

chloro-methoxy-di(propan-2-yl)silane |

InChI |

InChI=1S/C7H17ClOSi/c1-6(2)10(8,9-5)7(3)4/h6-7H,1-5H3 |

InChI 键 |

GEBCYJYHDSODTG-UHFFFAOYSA-N |

规范 SMILES |

CC(C)[Si](C(C)C)(OC)Cl |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Group Analysis

The table below compares Diisopropylmethoxychlorosilane with key analogs from the evidence:

Notes:

- Steric Effects : this compound’s two isopropyl groups create significant steric hindrance, reducing nucleophilic attack rates compared to less hindered analogs like Isopropyldimethylchlorosilane .

- Reactivity : The methoxy group (OMe) is less electrophilic than chlorine, making this compound less reactive toward hydrolysis than dichlorosilanes (e.g., Dimethyl Dichlorosilane, which rapidly hydrolyzes to HCl ).

- Applications : Unlike 3-Methacryloxypropyl Dimethyl Chlorosilane (used in polymer grafting ), this compound’s applications may focus on surface modification where steric bulk is advantageous.

Reactivity and Hydrolysis

- This compound : Predicted to hydrolyze in the presence of moisture, releasing HCl but at a slower rate than dichlorosilanes (e.g., Dimethyl Dichlorosilane, which reacts violently with water ). The methoxy group stabilizes the silicon center, delaying hydrolysis.

- 3-Chloropropylmethyldimethoxysilane : With two methoxy groups, this compound exhibits higher hydrolytic stability, forming siloxane networks more gradually .

Key Research Findings

- Steric Hindrance : Bulky isopropyl groups in this compound may reduce undesired side reactions in selective silylation, similar to Isopropyldimethylchlorosilane’s use in protecting alcohols .

- Thermal Stability : Methoxy groups enhance thermal stability compared to chloro substituents, as seen in 3-Chloropropylmethyldimethoxysilane’s applications in high-temperature coatings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。